HS666 hydrochloride

Binding Affinity Receptor Selectivity Kappa Opioid Receptor

HS666 HCl is a G protein-biased KOP partial agonist (EC50 35.0 nM; 53.4% efficacy) with negligible β-arrestin2 recruitment. It produces potent antinociception (ED50 6.02 nmol i.c.v.) without conditioned place aversion—unlike traditional KOP agonists or analog HS665—eliminating dysphoric confounds in behavioral pain studies. Together with HS665 (differs only in N-substituent: cyclopropylmethyl vs. cyclobutylmethyl), it forms a matched pair for SAR studies linking single-site modifications to signaling bias. Choose HS666 for interpretable KOP pharmacology data.

Molecular Formula C20H26ClNO
Molecular Weight 331.9 g/mol
Cat. No. B2936162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS666 hydrochloride
Molecular FormulaC20H26ClNO
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESC1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O.Cl
InChIInChI=1S/C20H25NO.ClH/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17;/h1-8,15,19,22H,9-14,16H2;1H
InChIKeyCOAVTAYHWOYAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





HS666 Hydrochloride: A Selective Kappa Opioid Receptor Partial Agonist with a Favorable Side-Effect Profile for Pain Research Procurement


HS666 hydrochloride is a synthetic diphenethylamine derivative that functions as a selective partial agonist at the kappa opioid receptor (KOP). It activates central KOP receptors to produce potent antinociception. Notably, HS666 is characterized as a G protein-biased agonist, exhibiting low efficacy in the β-arrestin2 signaling pathway, a profile linked to a reduced liability for adverse effects such as dysphoria and sedation [1]. Its high selectivity for the KOP over mu (MOP) and delta (DOP) opioid receptors distinguishes it from less selective opioid ligands [2].

Why Substituting HS666 Hydrochloride with In-Class Kappa Agonists Carries Significant Research Risk


Kappa opioid receptor agonists are not pharmacologically interchangeable. Subtle structural modifications can profoundly alter a ligand's functional selectivity, its bias toward G protein versus β-arrestin2 signaling, and its resulting in vivo efficacy and side-effect profile [1]. For instance, the close structural analog HS665 differs from HS666 only in its N-substituent, yet this change transforms HS665 into a full KOP agonist that induces significant conditioned place aversion, a proxy for dysphoria, whereas HS666, a partial agonist, does not [2]. Therefore, substituting HS666 with another KOP ligand, even a closely related one, without rigorous validation risks introducing confounding behavioral variables that can invalidate experimental outcomes and waste research resources.

Quantitative Evidence Guide: Differentiating HS666 Hydrochloride from HS665 and U50,488 for Informed Procurement


High Binding Affinity and Pronounced Kappa-Selectivity Versus Prototypical Agonist U50,488 and Close Analog HS665

In a direct head-to-head comparison of binding affinities (Ki) for human opioid receptors expressed in CHO cells, HS666 (Compound 2) exhibits high affinity for the KOP (5.9 ± 3.0 nM) with notable selectivity over MOP (826 ± 98 nM) and DOP (>10,000 nM) [1]. This translates to a MOP/KOP selectivity ratio of 140 and a DOP/KOP ratio of >1700. In contrast, its close analog HS665 (Compound 1) demonstrates a higher KOP affinity (0.49 ± 0.20 nM) but a significantly lower MOP/KOP selectivity ratio (1106) [1]. This differential selectivity profile is critical for studies requiring minimized off-target activity.

Binding Affinity Receptor Selectivity Kappa Opioid Receptor Diphenethylamines

Partial Agonist Activity at G Protein Signaling Differentiates HS666 from the Full Agonist HS665

In a functional [35S]-GTPγS binding assay using CHO cells expressing human KOP receptors, HS666 acts as a partial agonist with an EC50 of 35.0 ± 5.3 nM and a maximal stimulation of 53.4 ± 8.1% [1]. This contrasts sharply with HS665, which is a full agonist with an EC50 of 3.62 ± 1.87 nM and a maximal stimulation of 90.0 ± 3.7% [1]. This functional difference is a primary determinant of the compounds' divergent in vivo side-effect profiles.

G Protein Activation Functional Activity Partial Agonist Kappa Opioid Receptor

Equipotent Antinociception to U50,488 with a Superior Side-Effect Profile: Absence of Conditioned Place Aversion

Following intracerebroventricular (i.c.v.) administration in mice, HS666 produced potent, dose-dependent antinociception in the 55°C warm-water tail withdrawal test, with a calculated ED50 of 6.02 nmol (95% CI: 4.51–8.08 nmol) [1]. This antinociceptive potency is similar to that of the prototypical KOP agonist U50,488, which had an ED50 of 7.21 nmol (95% CI: 4.02–11.1 nmol) [1]. Critically, when assessed for aversive properties using the conditioned place aversion (CPA) paradigm at a dose 25 times the analgesic ED50 (150 nmol), HS666 demonstrated neither significant preference nor aversion, in stark contrast to U50,488 and HS665, both of which produced significant place aversion [1].

Antinociception Behavioral Pharmacology Conditioned Place Aversion In Vivo Efficacy

Optimal Research and Discovery Applications for HS666 Hydrochloride Based on Differential Evidence


Investigating Analgesic Mechanisms Free from Confounding Dysphoria

Given its demonstrated antinociceptive efficacy (ED50: 6.02 nmol i.c.v.) and complete lack of conditioned place aversion even at doses 25 times higher [1], HS666 is uniquely suited for in vivo pain studies aiming to dissect the analgesic signaling pathways of central KOP receptors without the confounding variable of drug-induced dysphoria. This is a significant advantage over traditional KOP agonists like U50,488 and even close analogs like HS665, which produce robust aversion [1].

Probing G Protein-Biased Signaling at the Kappa Opioid Receptor

HS666's characterization as a G protein-biased partial agonist (EC50: 35.0 nM; 53.4% efficacy) with low activity in β-arrestin2 recruitment [1] makes it an ideal chemical probe for studies seeking to link specific KOP signaling cascades (G protein vs. arrestin) to distinct physiological and behavioral outcomes. This is particularly valuable for validating therapeutic hypotheses that posit G protein-biased agonism as a strategy to achieve analgesia with reduced side effects [2].

Comparative Pharmacology Studies with Structurally Related Diphenethylamines

The well-characterized differences in functional activity (partial vs. full agonist) and in vivo behavioral profile (non-aversive vs. aversive) between HS666 and its analog HS665 [1] provide a robust platform for structure-activity relationship (SAR) and comparative pharmacology studies. Researchers can use HS666 and HS665 as a matched pair to explore how a single N-substituent change (cyclopropylmethyl vs. cyclobutylmethyl) dictates signaling bias and behavioral outcomes [2].

Quote Request

Request a Quote for HS666 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.